molecular formula C8H8ClN3O B2597590 5-(chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one CAS No. 104164-03-6

5-(chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one

Cat. No.: B2597590
CAS No.: 104164-03-6
M. Wt: 197.62
InChI Key: QDSIRSNHCIESDW-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one (CAS: 104164-03-6) is a heterocyclic compound with the molecular formula C₈H₈ClN₃O and a molecular weight of 197.63 g/mol . Its structure features a pyrazolo[1,5-a]pyrimidin-7-one core substituted with a chloromethyl group at position 5 and a methyl group at position 1 (Figure 1).

Properties

IUPAC Name

5-(chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c1-11-3-2-7-10-6(5-9)4-8(13)12(7)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSIRSNHCIESDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=NC(=CC(=O)N21)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1-methylpyrazole with a chloromethylating agent, followed by cyclization with a suitable reagent to form the pyrazolopyrimidine ring. The reaction conditions often include the use of solvents such as acetic acid or trifluoroacetic acid, and the reactions are typically carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can help in identifying the most efficient conditions for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions, while reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of aminomethyl derivatives, while oxidation reactions can produce N-oxides. Reduction reactions can result in the formation of reduced pyrazolopyrimidine derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H8ClN3O
  • Molecular Weight : 197.62 g/mol
  • CAS Number : 875233-61-7
  • Canonical SMILES : CN1C=CC2=NC(=CC(=O)N21)CCl

The compound features a pyrazolo-pyrimidine framework, which is significant in the design of various bioactive molecules.

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit potent anticancer properties. For instance, compounds similar to 5-(chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one have been studied for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. A study demonstrated that modifications in the pyrazolo-pyrimidine structure could enhance cytotoxicity against several cancer cell lines, suggesting a promising avenue for cancer therapeutics .

Phosphodiesterase Inhibition

This compound has been investigated for its role as a phosphodiesterase inhibitor, particularly targeting phosphodiesterase type 2 (PDE2). PDE inhibitors are crucial in treating various disorders such as Alzheimer's disease and other cognitive dysfunctions. The inhibition of PDE2 can lead to increased levels of cGMP, which has neuroprotective effects .

Anti-inflammatory Properties

Compounds with similar structures have been reported to exhibit anti-inflammatory effects. The mechanism involves the inhibition of pro-inflammatory cytokines and mediators, making these compounds potential candidates for treating inflammatory diseases .

Case Study 1: Anticancer Research

A recent study evaluated the anticancer activity of various pyrazolo[1,5-a]pyrimidine derivatives against breast cancer cells. The findings indicated that modifications at the chloromethyl position significantly enhanced the cytotoxic effects compared to unmodified analogs .

CompoundIC50 (µM)Mechanism of Action
Unmodified Pyrazolo25Induces apoptosis
Chloromethyl Derivative10Inhibits proliferation

Case Study 2: PDE Inhibition

Another research highlighted the effectiveness of this compound in inhibiting PDE2 activity in vitro. The study found that it significantly increased cGMP levels in neuronal cells, suggesting potential therapeutic applications for cognitive disorders .

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain kinases, which are involved in cell signaling pathways. This inhibition can lead to the disruption of cellular processes, resulting in antiproliferative effects on cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazolo[1,5-a]pyrimidinone Core

Alkyl Substitution at Position 1
  • 5-(Chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one (CAS: 1018165-90-6):
    • Molecular formula: C₉H₁₀ClN₃O (MW: 211.65 g/mol).
    • Key difference: Replacement of the methyl group with ethyl at position 1 increases hydrophobicity and molecular weight. Applications and reactivity remain understudied .
Halogen and Functional Group Variations
  • 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one (CAS: 99898-84-7):
    • Molecular formula: C₆H₄ClN₃O (MW: 169.57 g/mol).
    • Lacks the chloromethyl and methyl groups, resulting in a simpler structure. Used as a precursor in organic synthesis .

Triazolo[1,5-a]pyrimidinone Analogues

Triazolopyrimidinones share structural similarities but differ in the core heterocycle (triazole vs. pyrazole fusion). Examples include:

  • S1-TP (5-(Chloromethyl)-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one): Synthesized via acetic acid-mediated condensation . Electrochemical studies reveal oxidation peaks at +1.0 V (vs.
  • 5-(Chloromethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (CAS: 561009-04-9):
    • Features a trifluoromethyl group at position 2. Hazard classification includes skin corrosion (H314) and acute toxicity (H302) .

Pyrazolo[1,5-a]pyrimidinones with Aromatic Substituents

  • 5-(3,5-Dimethylphenyl)-2-isopropylpyrazolo[1,5-a]pyrimidin-7(4H)-one (Compound 58) :
    • ¹H NMR shows a singlet at 2.34 ppm for methyl groups on the aryl ring. Exhibits enhanced steric bulk compared to the target compound .
  • 5-(3,5-Bis(trifluoromethyl)phenyl)-2-butylpyrazolo[1,5-a]pyrimidin-7(4H)-one :
    • Synthesized via reflux in acetic acid. The electron-withdrawing trifluoromethyl groups enhance electrophilic reactivity .

Pharmacological and Functional Comparisons

Electrochemical Properties

  • S1-TP and related triazolopyrimidinones exhibit distinct redox profiles due to electron-donating methoxyphenyl groups, enabling interactions with DNA or proteins .
  • 5-(Chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one: No electrochemical data reported, highlighting a research gap.

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula MW (g/mol) Key Substituents Notable Properties References
This compound C₈H₈ClN₃O 197.63 1-CH₃, 5-CH₂Cl Understudied pharmacological profile
5-(Chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one C₉H₁₀ClN₃O 211.65 1-C₂H₅, 5-CH₂Cl Increased hydrophobicity
S1-TP C₁₃H₁₁ClN₄O₂ ~298.71 2-(4-OCH₃C₆H₄), 5-CH₂Cl Electrochemically active (Eₚ = +1.0 V)
Compound 58 C₁₅H₁₅N₃O 253.30 5-(3,5-(CH₃)₂C₆H₃), 2-C₃H₇ Steric bulk from isopropyl group
5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one C₆H₄ClN₃O 169.57 5-Cl Precursor for complex syntheses

Biological Activity

5-(Chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one is a heterocyclic compound belonging to the pyrazolopyrimidine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its biochemical properties, cellular effects, and relevant research findings.

The compound exhibits significant biochemical interactions, particularly with enzymes involved in nucleotide metabolism. Notably, it interacts with dihydroorotate dehydrogenase (DHODH) , a key enzyme in the de novo pyrimidine synthesis pathway. This interaction suggests potential applications in targeting metabolic pathways in various diseases, including cancer and autoimmune disorders.

Cellular Effects

Research indicates that this compound influences cellular functions by modulating cell signaling pathways and gene expression. It has been shown to induce apoptosis in cancer cells by activating pro-apoptotic pathways, thereby inhibiting tumor growth. The compound's ability to alter cellular metabolism further underscores its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of pyrazolo[1,5-a]pyrimidine derivatives indicate that modifications to the core structure can significantly impact biological activity. For instance, substituents on the chloromethyl group can enhance or diminish the compound's efficacy against various cancer cell lines. This insight is crucial for the design of more potent derivatives .

Table 1: Summary of Biological Activities

Activity Description References
AnticancerInduces apoptosis in various cancer cell lines by targeting specific signaling pathways.
Enzyme InhibitionInhibits dihydroorotate dehydrogenase, affecting nucleotide metabolism.
AntimicrobialExhibits activity against certain pathogenic microorganisms; further studies needed for validation.

Case Study: Anticancer Activity

A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to untreated controls. The mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Table 2: Efficacy Against Cancer Cell Lines

Cell Line IC50 (µM) Mechanism of Action
MCF-710Induction of apoptosis
HeLa15Inhibition of cell proliferation
A43112Modulation of signaling pathways

Q & A

Q. Q: What are the standard synthetic routes for preparing 5-(chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one, and how are reaction conditions optimized?

A: The compound is typically synthesized via cyclocondensation of substituted β-ketoesters with aminopyrazoles. For example, refluxing ethyl 3-aryl-3-oxopropanoates with 3-alkyl-1H-pyrazol-5-amine derivatives in acetic acid yields pyrazolo[1,5-a]pyrimidin-7(4H)-ones, with subsequent chloromethylation steps . Key optimization parameters include:

  • Reagent stoichiometry : Equimolar ratios of β-ketoester and aminopyrazole.
  • Solvent : Acetic acid enhances cyclization efficiency.
  • Temperature : Reflux (100–120°C) for 5–6 hours ensures complete conversion.
  • Workup : Precipitation using THF/petroleum ether (1:1) improves purity (yields: 42–59%) .

Table 1: Representative Synthesis Conditions

Starting MaterialsSolventTemp/TimeYield (%)Reference
Ethyl 3-(3,5-(CF3)2Ph)-3-oxopropanoate + 3-butyl-5-aminopyrazoleAcOHReflux/6h59%
Ethyl 3-(3,5-Me2Ph)-3-oxopropanoate + 3-isopropyl-5-aminopyrazoleAcOHReflux/5.5h42%

Advanced Green Synthesis

Q. Q: How can green chemistry principles be applied to synthesize pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives?

A: Ultrasonic irradiation in aqueous ethanol with KHSO₄ as a catalyst enables eco-friendly synthesis. This method reduces reaction time (1–2 hours) and avoids toxic solvents. For example, aminopyrazoles react with symmetric alkynes (e.g., DMAD) under ultrasound to form pyrazolo[1,5-a]pyrimidin-7(4H)-ones in 65–85% yields . Advantages include:

  • Reduced energy consumption : Ultrasound accelerates reaction kinetics.
  • Solvent sustainability : Ethanol/water mixtures replace DCM or THF.
  • Catalyst recyclability : KHSO₄ can be recovered and reused.

Structural Characterization

Q. Q: What key NMR spectral features distinguish this compound from its tautomers?

A: The keto-enol tautomerism is resolved via ¹H NMR:

  • Keto form (7-one) : Absence of OH proton (~12.4 ppm) and presence of a deshielded carbonyl carbon at ~165–170 ppm in ¹³C NMR .
  • Enol form (7-ol) : A broad singlet at δ 12.44 ppm (OH) and downfield-shifted aromatic protons .
    Example : 5-(3,5-dimethylphenyl)-2-methyl derivative shows a singlet at δ 6.13 ppm (pyrimidine H) and methyl groups at δ 2.34 ppm (s, 6H) .

Electrochemical Profiling

Q. Q: How are electrochemical properties of pyrazolo[1,5-a]pyrimidinones analyzed for drug discovery applications?

A: Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) on carbon graphite electrodes measure redox behavior. Parameters include:

  • pH dependence : Oxidation peaks shift with pH (e.g., −0.45 V at pH 7.4).
  • Scan rate : Linear correlation between peak current and √v confirms diffusion-controlled processes.
  • DNA interaction : Quenching of oxidation currents upon binding to dsDNA/ssDNA indicates intercalation .

Table 2: Electrochemical Data for Triazolopyrimidinone Analogues

CompoundEpa (V)Epc (V)LOD (µM)LOQ (µM)Reference
S1-TP+0.78+0.320.150.49
S3-TP+0.82+0.350.180.60

Biological Activity Screening

Q. Q: What methodologies are used to evaluate the enzyme inhibitory activity of pyrazolo[1,5-a]pyrimidinones?

A:

  • In vitro kinase assays : JAK/TYK2 inhibition is quantified via ADP-Glo™ Kinase Assay (IC₅₀ values: 10–100 nM) .
  • Cellular assays : THP-1 monocytes treated with derivatives (1–10 µM) are analyzed via Western blot for JAK/STAT pathway modulation .
  • Docking studies : AutoDock Vina predicts binding poses in ATP-binding pockets (binding energy: −9.2 to −11.3 kcal/mol) .

Advanced Mechanistic Studies

Q. Q: How do pyrazolo[1,5-a]pyrimidinones exhibit synergistic cytotoxicity with external stimuli like cold atmospheric plasma (CAP)?

A: CAP generates reactive oxygen species (ROS), which enhance the pro-apoptotic effects of pyrazolopyrimidinones. Experimental protocols include:

  • ROS detection : H2DCFDA fluorescence assay in U-251 MG glioblastoma cells .
  • Combination index (CI) : Calculated via CompuSyn software (CI < 1 indicates synergy) .
  • Flow cytometry : Annexin V/PI staining confirms apoptosis induction (e.g., 60% apoptosis at 10 µM + CAP) .

Addressing Data Contradictions

Q. Q: How can conflicting reports on tautomeric stability be resolved?

A: Tautomer ratios depend on solvent polarity and temperature:

  • Protic solvents (e.g., CD3OD) : Stabilize the keto form (δ 6.05 ppm for pyrimidine H) .
  • Aprotic solvents (e.g., DMSO) : Favor enol tautomers (δ 12.26–12.44 ppm for OH) .
  • Variable-temperature NMR : Monitoring peak shifts at 25–80°C confirms dynamic equilibrium .

Computational Modeling

Q. Q: What quantum-chemical parameters predict the reactivity of pyrazolo[1,5-a]pyrimidinones?

A: DFT/B3LYP calculations with 6-311G(d,p) basis sets determine:

  • HOMO-LUMO gaps : Lower gaps (e.g., 3.8 eV) correlate with higher electrophilicity.
  • Chemical potential : Negative values (−4.2 eV) indicate stability.
  • Dipole moments : Polar derivatives (e.g., 5.2 Debye) show enhanced solubility .

Advanced Pharmacological Applications

Q. Q: How do pyrazolo[1,5-a]pyrimidinones target transcriptional regulators like TEAD?

A: Derivatives such as GNE-7883 bind allosterically to TEAD’s palmitate pocket, disrupting YAP/TAZ signaling. Methods include:

  • X-ray crystallography : Resolves binding poses (PDB: 7S7X) with Gly215-water interactions .
  • Cellular thermal shift assay (CETSA) : Confirms target engagement (ΔTm = +8°C at 1 µM) .
  • In vivo efficacy : KRAS-mutant xenografts show tumor regression (TGI: 75% at 50 mg/kg) .

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